4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine core with various substituents such as chloro, fluoro, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine core. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine gas or their derivatives.
Final Cyclization and Purification: The final step involves cyclization to form the desired benzothiadiazine derivative, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiadiazine derivatives.
Scientific Research Applications
4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and leading to various biological effects.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Disruption of Cellular Processes: The compound can interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-2-(3-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 4-(2-fluorobenzyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 4-(2-methylbenzyl)-2-(3-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
The uniqueness of 4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methyl group, enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2O3S/c1-13-9-10-14(11-18(13)24)26-21(27)25(12-15-16(22)5-4-6-17(15)23)19-7-2-3-8-20(19)30(26,28)29/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYROKIXXDNLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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